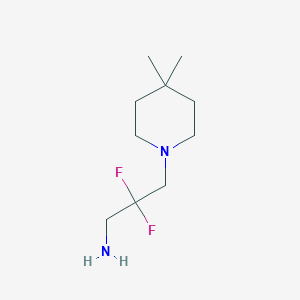

3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

CAS No.:

Cat. No.: VC17682136

Molecular Formula: C10H20F2N2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20F2N2 |

|---|---|

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 3-(4,4-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |

| Standard InChI | InChI=1S/C10H20F2N2/c1-9(2)3-5-14(6-4-9)8-10(11,12)7-13/h3-8,13H2,1-2H3 |

| Standard InChI Key | NQWRPYRZUUTBTO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCN(CC1)CC(CN)(F)F)C |

Introduction

3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound with a molecular formula of C10H20F2N2 and a molecular weight of approximately 206.28 g/mol . This compound features a piperidine ring with dimethyl substitutions at the 4-position and a difluoropropanamine moiety. The incorporation of fluorine atoms and the piperidine ring contributes to its distinctive chemical properties, making it an interesting subject for medicinal chemistry and pharmacological research.

Synthesis Methods

The synthesis of 3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves multiple steps, including the formation of the piperidine ring and the introduction of the difluoropropanamine moiety. Common methods may involve nucleophilic substitutions and reactions typical for amines, such as acylation or alkylation, which can be utilized to create analogs with varied biological properties.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine. A comparison of these compounds highlights their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(3,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine | Piperidine ring with different methyl substitution | Variation in methyl positioning affects biological activity |

| 3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine | Similar difluoropropanamine moiety | Distinct piperidine substitution pattern |

| 3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropan-1-amine | Azetidine ring instead of piperidine | Smaller ring size affects reactivity and biological activity |

Research Findings and Future Directions

Interaction studies involving 3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine focus on its binding affinity and efficacy at various receptors. Preliminary studies suggest potential interactions with neurotransmitter systems, but comprehensive research is needed to characterize its pharmacodynamics and pharmacokinetics fully. This compound's unique structure positions it as a candidate for various applications in the pharmaceutical industry, particularly in the development of treatments for neurological disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume